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Compound of Interest

Compound Name: (S)-3,4-Dcpg

Cat. No.: B1662272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and

selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document is

intended to serve as a valuable resource for researchers and professionals involved in

neuroscience drug discovery and development.

Chemical Structure and Properties
(S)-3,4-DCPG is a phenylglycine derivative characterized by the presence of two carboxylic

acid groups on the phenyl ring. The "(S)" designation indicates the stereochemistry at the chiral

alpha-carbon of the glycine moiety.
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Identifier Value

IUPAC Name
(2S)-2-amino-2-(3,4-dicarboxyphenyl)ethanoic

acid

Molecular Formula C₁₀H₉NO₆

Molecular Weight 239.18 g/mol [1][2]

CAS Number 201730-11-2[1][2]

PubChem CID 16062593[1]
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Physicochemical Properties
Property Value

Purity >95% (typically ≥98%)

Solubility
Soluble in water (up to 100 mM) and DMSO (up

to 25 mM).

Storage Store at room temperature, desiccated.

Synthesis of (S)-3,4-DCPG
The enantioselective synthesis of (S)-3,4-DCPG is crucial for its specific biological activity.

Several synthetic strategies have been proposed, primarily focusing on establishing the correct

stereochemistry at the α-carbon. Below is a representative, detailed experimental protocol for a

plausible synthetic route.
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Caption: A representative workflow for the synthesis of (S)-3,4-DCPG.

Detailed Experimental Protocol (Representative)
Step 1: Protection of the Amino Group of L-Phenylglycine

Dissolve L-phenylglycine in a suitable solvent system (e.g., a mixture of dioxane and water).

Add a base (e.g., sodium hydroxide) to adjust the pH to approximately 9-10.

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture

at room temperature.

Stir the mixture for 12-24 hours at room temperature.

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

Extract the product, N-Boc-L-phenylglycine, with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the protected amino acid.

Step 2: Friedel-Crafts Acylation

Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane)

under an inert atmosphere (e.g., nitrogen).
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Cool the suspension to 0°C.

Slowly add a solution of phthalic anhydride in the same solvent to the suspension.

Add a solution of N-Boc-L-phenylglycine in the same solvent to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 24-48 hours.

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Step 3: Oxidation to Dicarboxylic Acid

Dissolve the product from the previous step in a suitable solvent (e.g., a mixture of t-butanol

and water).

Add a solution of a strong oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-

wise while monitoring the reaction temperature.

Stir the mixture at room temperature or with gentle heating until the reaction is complete (as

monitored by TLC).

Quench the reaction with a reducing agent (e.g., sodium bisulfite).

Filter the mixture to remove manganese dioxide.

Acidify the filtrate and extract the product with an organic solvent.

Dry the organic layer and concentrate to yield the N-Boc protected (S)-3,4-

dicarboxyphenylglycine.

Step 4: Deprotection and Purification

Dissolve the N-Boc protected compound in a suitable solvent (e.g., dichloromethane).
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Add a strong acid (e.g., trifluoroacetic acid, TFA) and stir at room temperature for 1-2 hours.

Remove the solvent and excess acid under reduced pressure.

Purify the crude (S)-3,4-DCPG by recrystallization from a suitable solvent system (e.g.,

water/ethanol) to obtain the final product.

Biological Activity and Signaling Pathways
(S)-3,4-DCPG is a highly potent and selective agonist for the metabotropic glutamate receptor

8a (mGluR8a), a member of the Group III mGluRs. It displays over 100-fold selectivity for

mGluR8a over other mGlu receptor subtypes.

Mechanism of Action
mGluR8 is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase

through a Gi/o protein. The activation of mGluR8 by (S)-3,4-DCPG initiates a signaling cascade

that leads to the inhibition of neurotransmitter release from presynaptic terminals.
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Caption: Signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.
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The binding of (S)-3,4-DCPG to the presynaptic mGluR8 receptor leads to the dissociation of

the Gi/o protein into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to

a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ

subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-

coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces

calcium influx, a critical step for neurotransmitter vesicle fusion and release. The activation of

GIRK channels leads to potassium efflux, hyperpolarization of the presynaptic membrane, and

a further reduction in neurotransmitter release.

Therapeutic Potential
The ability of (S)-3,4-DCPG to selectively activate mGluR8 and thereby reduce excessive

glutamate release has made it a valuable tool for studying the role of this receptor in various

neurological and psychiatric disorders. Research suggests that mGluR8 agonists may have

therapeutic potential in conditions characterized by glutamatergic hyperexcitability, including:

Epilepsy: By reducing presynaptic glutamate release, (S)-3,4-DCPG can dampen excessive

neuronal firing and has shown anticonvulsant effects in preclinical models.

Anxiety Disorders: The modulation of glutamate transmission in brain regions like the

amygdala suggests a potential role for mGluR8 agonists in anxiolytic therapies.

Pain: mGluR8 is involved in the modulation of pain signaling in the spinal cord and higher

brain centers.

Neurodegenerative Diseases: By reducing excitotoxicity, a process implicated in neuronal

cell death in diseases like Parkinson's and Alzheimer's, mGluR8 agonists may offer

neuroprotective benefits.

Conclusion
(S)-3,4-DCPG is a powerful and selective pharmacological tool for investigating the function of

the mGluR8 receptor. Its well-defined chemical structure, established synthetic routes, and

specific mechanism of action make it an invaluable compound for researchers in the field of

neuroscience. Further exploration of the therapeutic potential of mGluR8 agonists like (S)-3,4-
DCPG holds promise for the development of novel treatments for a range of neurological and

psychiatric disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE
ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

2. Presynaptic inhibition of corticothalamic feedback by metabotropic glutamate receptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3,4-
Dicarboxyphenylglycine (DCPG)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662272#s-3-4-dcpg-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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